molecular formula C10H3Cl5 B119198 1,2,3,6,8-Pentachloronaphthalene CAS No. 150224-23-0

1,2,3,6,8-Pentachloronaphthalene

Cat. No.: B119198
CAS No.: 150224-23-0
M. Wt: 300.4 g/mol
InChI Key: NMAMEWIQKMFSSI-UHFFFAOYSA-N
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Description

Global Distribution Patterns in Terrestrial and Aquatic Ecosystems

The distribution of 1,2,3,6,8-pentachloronaphthalene in global ecosystems demonstrates a complex pattern influenced by historical usage, atmospheric transport, and local emission sources. In aquatic sediments, this compound has been detected across diverse geographical regions, reflecting both historical contamination and ongoing inputs from various sources. Research conducted in the Yangtze River Basin, Asia's largest river system, revealed polychlorinated naphthalene concentrations ranging from 0.103 to 1.631 nanograms per gram in sediment samples, with mono-, di-, and tri-polychlorinated naphthalenes representing the dominant homolog groups. The highest concentrations were observed at urban and industrial locations, particularly near sewage treatment plant outlets and in areas with intensive human activities.

Comparative analysis of sedimentary concentrations across different global regions reveals significant geographical variations in contamination levels. Korean coastal waters demonstrate particularly elevated concentrations, with total polychlorinated naphthalene levels ranging from 0.99 to 21,500 picograms per gram dry weight in sediment samples from heavily industrialized bays. The distribution pattern showed a clear decreasing gradient from inner to outer parts of bays, streams, and rivers, indicating that industrial activities serve as primary sources of these compounds. In contrast, background surface sediments from the northern Baltic Sea contained approximately 1 nanogram per gram dry weight, with estimated fluxes similar to pre-industrial levels.

Terrestrial ecosystems also exhibit widespread contamination with polychlorinated naphthalenes, including 1,2,3,6,8-pentachloronaphthalene. Rice paddy soils from industrial cities in South Korea showed mean concentrations of 145.9 ± 101.7 picograms per gram in Pohang and 95.4 ± 41.4 picograms per gram in Ulsan. The contamination profiles in these agricultural soils were dominated by lower chlorinated homologues such as tetra- and tri-polychlorinated naphthalenes, suggesting contributions from both historical technical products and combustion sources.

Soil contamination around industrial facilities presents elevated concentrations compared to background levels. Studies conducted near industrial parks revealed total polychlorinated naphthalene concentrations ranging from 141 to 832 picograms per gram, with polychlorinated naphthalenes representing the predominant contributor to total persistent organic pollutant concentrations in certain sampling locations. The spatial distribution of these compounds demonstrates clear source-receptor relationships, with highest concentrations occurring in proximity to non-ferrous and petrochemical industries.

Sediment Core Analysis for Historical Deposition Chronologies

Sediment core analysis provides invaluable insights into the historical deposition patterns and temporal trends of 1,2,3,6,8-pentachloronaphthalene and related compounds. A comprehensive study of dated sediment cores from Esthwaite Water, a seasonally anoxic lake in northwest England, revealed distinct temporal patterns in polychlorinated naphthalene deposition. The vertical profile demonstrated that the total polychlorinated naphthalene flux remained relatively constant at 0.4-0.6 micrograms per square meter per year from depth until the early 1940s, followed by a sharp escalation to a subsurface maximum of 12 micrograms per square meter per year in the late 1950s to mid-1960s.

The chronological record from Esthwaite Water showed a subsequent four-fold decrease in deposition flux to the sediment-water interface, indicating declining inputs in more recent decades. Notably, the maximum polychlorinated naphthalene deposition preceded the maximum polychlorinated biphenyl deposition by approximately 20 years, consistent with the temporal differences in production and widespread use of these compound classes. This temporal offset reflects the earlier commercial introduction and peak usage of polychlorinated naphthalenes compared to polychlorinated biphenyls.

Additional sediment core studies from various global locations provide complementary evidence for historical contamination patterns. Research conducted on sediment cores from Lake Kitaura in Japan revealed polychlorinated naphthalene contamination in layers dating from before 500 AD to 1997/2000, with detection of various congeners including those that are minor constituents or absent in technical Halowax mixtures. The presence of these compounds in ancient sediment layers suggests natural formation processes, potentially through forest fires and other combustion events that occurred prior to industrial production.

The Baltic Sea sediment cores demonstrate regional variations in historical deposition patterns. Surface sediments from the northern Baltic Sea contained polychlorinated naphthalene concentrations of approximately 1 nanogram per gram dry weight, with congener patterns suggesting similar source origins across the region. A general north-south gradient was observed, with lowest concentrations in the northern regions and highest concentrations in the southern areas, reflecting proximity to industrialized and populated regions in southern Sweden, Finland, and central Europe.

Bioaccumulation studies conducted on benthic food chains from the Gulf of Bothnia provide additional insights into the historical bioavailability of these compounds in sedimentary environments. The research indicated that only specific polychlorinated naphthalene congeners biomagnified significantly, with the highest biomagnification factors observed for 2,3,6,7-substituted congeners. Biota to sediment accumulation factors showed that tetra- and penta-polychlorinated naphthalenes exhibited values higher than one, while more highly chlorinated congeners showed values less than one.

Urban vs. Remote Concentration Gradients in Atmospheric Particulates

The atmospheric distribution of 1,2,3,6,8-pentachloronaphthalene demonstrates pronounced concentration gradients between urban and remote environments, reflecting the influence of local emission sources and long-range atmospheric transport processes. Urban atmospheric measurements consistently reveal elevated concentrations compared to rural and remote locations, with distinct seasonal and spatial patterns evident across different geographical regions.

Comprehensive atmospheric monitoring conducted in Ho Chi Minh City, Vietnam, provides detailed insights into urban polychlorinated naphthalene concentrations and their temporal variations. The total concentration of polychlorinated naphthalenes in the dry season averaged 90.7 ± 42.7 picograms per cubic meter, significantly higher than the rainy season average of 44.6 ± 36.8 picograms per cubic meter. Particulate polychlorinated naphthalenes represented a minor contribution to total atmospheric concentrations, accounting for only 0.020-16.1% of the total, which reflects the high vapor pressures of these compounds and their predominant distribution in the gas phase.

The spatial distribution within urban environments reveals significant concentration variations related to local sources and activities. Sampling sites in the center of Ho Chi Minh City showed concentrations ranging from 37.08-179.7 picograms per cubic meter during the dry season and 8.356-106.3 picograms per cubic meter during the rainy season. These elevated urban concentrations contrast markedly with measurements from remote locations, where concentrations typically fall below detection limits or reach maximum values of 0.01 micrograms per cubic meter.

Comparative analysis of urban versus remote atmospheric concentrations demonstrates the influence of anthropogenic activities on polychlorinated naphthalene distributions. Urban areas typically exhibit concentrations ranging from 0.02 to 0.31 micrograms per cubic meter for median values and 0.01 to 0.82 micrograms per cubic meter for average concentrations. Rural areas show consistently lower concentrations, typically below 0.1 micrograms per cubic meter, with some locations experiencing occasional elevated concentrations due to open biomass burning events.

The atmospheric concentration gradients reflect multiple source categories contributing to polychlorinated naphthalene emissions. Principal component analysis of atmospheric samples from Ho Chi Minh City identified three primary source categories: evaporation from products containing polychlorinated naphthalenes (42.7%), primary emissions from combustion-related sources (20.8%), and flue gas after treatment (11.9%). These source apportionments demonstrate the continued importance of legacy products as emission sources, alongside ongoing contributions from thermal processes and industrial activities.

Seasonal variations in atmospheric concentrations provide additional evidence for the influence of meteorological conditions and source activities. Higher concentrations during dry seasons reflect enhanced evaporation rates from contaminated surfaces and products, combined with reduced atmospheric dilution compared to rainy periods. Wind direction patterns also influence local concentration distributions, with downwind locations showing elevated concentrations relative to upwind sites.

Properties

CAS No.

150224-23-0

Molecular Formula

C10H3Cl5

Molecular Weight

300.4 g/mol

IUPAC Name

1,2,3,6,8-pentachloronaphthalene

InChI

InChI=1S/C10H3Cl5/c11-5-1-4-2-7(13)9(14)10(15)8(4)6(12)3-5/h1-3H

InChI Key

NMAMEWIQKMFSSI-UHFFFAOYSA-N

SMILES

C1=C2C=C(C(=C(C2=C(C=C1Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C=C1Cl)Cl)Cl)Cl)Cl

Other CAS No.

150224-23-0

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers of Pentachloronaphthalene

Pentachloronaphthalenes (PCNs) share the formula C10H3Cl5 but differ in chlorine substitution patterns, leading to distinct physicochemical and toxicological properties. Key isomers include:

Isomer Name CAS Number Chlorine Positions Regulatory Status (Examples)
1,2,3,6,8-Pentachloronaphthalene 150224-23-0 1,2,3,6,8 CSCL (Japan) First Class ; IEC 62474 DSL
1,2,3,5,8-Pentachloronaphthalene 150224-24-1 1,2,3,5,8 CSCL (Japan) ; IEC 62474 DSL
1,2,4,5,8-Pentachloronaphthalene 150224-25-2 1,2,4,5,8 IEC 62474 DSL
1,2,4,7,8-Pentachloronaphthalene 150224-21-8 1,2,4,7,8 IEC 62474 DSL ; Boiling Point: 374°C
1,2,3,4,5-Pentachloronaphthalene 1321-64-8 1,2,3,4,5 Ohio EPA Listed ; NIOSH/OSHA regulated

Notes:

  • CAS 1321-64-8 is ambiguously referenced in literature for multiple isomers, highlighting the need for analytical verification .

Physicochemical Properties

Chlorine substitution patterns influence properties such as boiling point, density, and environmental persistence:

Property 1,2,3,6,8-PCN 1,2,4,7,8-PCN (CAS 150224-21-8) 1,2,3,4,5-PCN (CAS 1321-64-8)
Molecular Weight (g/mol) 300.40 300.40 300.40
Density (g/cm³) Not reported 1.638 ± 0.06 Not reported
Boiling Point (°C) Not reported 374.0 ± 37.0 (Predicted) Not reported

Key Observations :

  • Symmetrical chlorine distribution (e.g., 1,2,4,7,8-PCN) may enhance thermal stability and higher boiling points .
  • Density correlates with chlorine content and substitution pattern, affecting solubility and bioaccumulation.

Toxicity and Health Hazards

All PCNs exhibit acute and chronic toxicity, but severity varies by isomer:

Endpoint 1,2,3,6,8-PCN Other Isomers (e.g., 1,2,3,4,5-PCN)
Acute Toxicity Liver damage, chloracne Similar endpoints; potency varies
IDLH Concentration Unknown; use "most protective" respirators ≥5 mg/m³ Same as left
Regulatory Exposure Limits NIOSH REL: 0.5 mg/m³ OSHA PEL: 0.5 mg/m³ (general PCNs)

Notes:

  • IDLH values remain undefined for most PCNs due to insufficient acute toxicity data .
  • Occupational guidelines emphasize respiratory protection for all PCNs .

Analytical and Environmental Profiles

Parameter 1,2,3,6,8-PCN 1,2,3,5,8-PCN
Analytical Standard (Nonane) 100 µg/mL (ECN-2653) 100 µg/mL (ECN-2652)
Environmental Persistence High (bioaccumulates in fatty tissues) Similar to other PCNs

Key Differences :

  • Isomer-specific chromatography retention times enable differentiation .

Preparation Methods

Catalytic Chlorination with Metal Halides

The most common industrial method for synthesizing polychlorinated naphthalenes, including 1,2,3,6,8-pentachloronaphthalene, involves the direct chlorination of naphthalene using chlorine gas (Cl2\text{Cl}_2) in the presence of metal halide catalysts. Ferric chloride (FeCl3\text{FeCl}_3) and aluminum chloride (AlCl3\text{AlCl}_3) are widely employed to facilitate electrophilic aromatic substitution, directing chlorine atoms to specific positions on the naphthalene ring.

Reaction Conditions:

  • Temperature: 80–120°C (molten naphthalene phase)

  • Catalyst Loading: 1–5 wt% relative to naphthalene

  • Chlorine Flow Rate: Controlled to prevent over-chlorination

The reaction proceeds incrementally, with mono- to pentachlorinated intermediates formed sequentially. Achieving the 1,2,3,6,8-isomer requires careful monitoring of reaction time and temperature to favor kinetic over thermodynamic products.

Table 1: Industrial Chlorination Parameters for PCN Synthesis

ParameterValue RangeImpact on Selectivity
Temperature80–120°CHigher temps favor higher chlorination
Cl2\text{Cl}_2 Pressure1–3 atmIncreased pressure accelerates reaction
Catalyst TypeFeCl3\text{FeCl}_3Enhances para/meta substitution

Purification and Isolation

Post-synthesis, the crude product mixture undergoes fractional distillation under reduced pressure (10–50 mmHg) to separate pentachloronaphthalenes from lower chlorinated congeners. Recrystallization from ethanol or hexane further purifies the 1,2,3,6,8-isomer, yielding a crystalline solid with >95% purity.

Alternative Synthesis from Ovalene

Oxidative Chlorination with Copper(I) Chloride

A novel route reported by Iino et al. (1999) involves the oxidative chlorination of ovalene (a polycyclic aromatic hydrocarbon) using a combination of oxygen (O2\text{O}_2), pyrographite, and copper(I) chloride (CuCl\text{CuCl}) at elevated temperatures.

Reaction Mechanism:

  • Oxidation: Ovalene undergoes partial oxidation in the presence of O2\text{O}_2, generating reactive sites for chlorination.

  • Chlorination: CuCl\text{CuCl} acts as both a chlorine donor and catalyst, facilitating the substitution of hydrogen atoms with chlorine at positions 1, 2, 3, 6, and 8.

Optimized Conditions:

  • Temperature: 400°C

  • Duration: 2 hours

  • Molar Ratio: Ovalene:CuCl\text{CuCl} = 1:3

This method achieves moderate yields of 1,2,3,6,8-pentachloronaphthalene while minimizing the formation of octachlorinated byproducts.

Table 2: Comparative Analysis of Synthetic Routes

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Direct ChlorinationFeCl3\text{FeCl}_310060–7095
Ovalene RouteCuCl\text{CuCl}40040–5090

Role of Catalysts in Regioselectivity

FeCl3\text{FeCl}_3FeCl3-Mediated Chlorination

Ferric chloride promotes chlorination at electron-rich positions of the naphthalene ring. Computational studies suggest that FeCl3\text{FeCl}_3 stabilizes the transition state for meta and para substitution, favoring the 1,2,3,6,8-pattern over other pentachloro isomers.

Challenges and Limitations

Byproduct Formation

Both methods produce hexa- and heptachloronaphthalenes as byproducts. Industrial processes address this via iterative distillation, but energy costs remain high .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 1,2,3,6,8-Pentachloronaphthalene in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for isomer-specific separation due to its high resolution, as demonstrated in fluorinated naphthalene analyses . Nuclear magnetic resonance (NMR) can confirm structural details, though chlorine’s quadrupole moment may complicate interpretation. Calibration standards must account for isomer-specific retention times and ionization efficiencies, particularly given the compound’s formula (C₁₀H₃Cl₅) and potential co-elution with other polychlorinated naphthalenes (PCNs) .

Q. What are the primary synthetic routes for 1,2,3,6,8-Pentachloronaphthalene, and what challenges arise during synthesis?

  • Methodology : Reductive dechlorination of higher chlorinated naphthalenes (e.g., octachloronaphthalene) using zinc in ammonia/ammonium chloride solutions is a common approach. However, extended reaction times (e.g., 6 days vs. 20 hours) may lead to incomplete dechlorination and byproduct formation, such as penta- or hexachloronaphthalene isomers. Careful monitoring via GC-MS is critical to optimize yield and purity .

Q. What acute toxicological effects have been documented for 1,2,3,6,8-Pentachloronaphthalene?

  • Methodology : Acute exposure studies in animal models indicate respiratory and dermal irritation, with occupational limits set at 0.5 mg/m³ (OSHA). Experimental designs should follow protocols for chlorinated aromatics, including dose-response assessments via inhalation, oral, or dermal routes. Reference toxicokinetic parameters from structurally similar compounds (e.g., naphthalene derivatives) to extrapolate metabolic pathways .

Advanced Research Questions

Q. How do structural differences among PCN isomers influence their environmental persistence and bioaccumulation?

  • Methodology : Computational modeling (e.g., QSAR) can predict log Kow and half-life values based on chlorine substitution patterns. Compare 1,2,3,6,8-Pentachloronaphthalene (CAS 150224-23-0) with other isomers (e.g., 1,2,4,5,6-Pentachloronaphthalene) using HPLC retention data and soil adsorption coefficients. Field studies should monitor isomer distribution in biota and sediments to validate models .

Q. How can contradictions in toxicity data between PCN isomers be resolved?

  • Methodology : Meta-analyses of existing in vitro/in vivo studies must account for isomer purity, as commercial mixtures often contain multiple congeners. For example, occupational exposure limits (0.5 mg/m³) may not differentiate isomer-specific risks. Prioritize isomer-specific assays using pure standards and standardized endpoints (e.g., CYP450 inhibition, oxidative stress markers) to clarify discrepancies .

Q. What experimental designs are needed to address data gaps in chronic exposure and carcinogenicity?

  • Methodology : Longitudinal rodent studies with low-dose oral or inhalation exposure (e.g., 0.1–1 mg/kg/day) over 18–24 months, using tumorigenicity and histopathology as endpoints. Incorporate biomarker analysis (e.g., DNA adducts, urinary metabolites) to link exposure to mechanistic outcomes. Cross-reference ATSDR’s data needs framework for naphthalene derivatives to align with regulatory priorities .

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